BenchChemオンラインストアへようこそ!

rac-Benzilonium Bromide-d5

LC-MS/MS method development Stable isotope-labeled internal standard Bioanalytical quantification

rac-Benzilonium Bromide-d5 is the definitive SIL-IS for benzilonium bromide bioanalysis, providing a +5 Da mass shift for interference-free MRM/SIM quantification without isotopic cross-talk. Its structural identity to the analyte ensures matched extraction recovery, ionization efficiency, and matrix effect compensation—capabilities absent in unlabeled or non-isotopic analogs. Ideal for clinical PK, QC release testing, and metabolic studies requiring ICH M10-level accuracy. Note: label is on the N-ethyl group; consider a ¹³C analog if studying oxidative N-dealkylation pathways.

Molecular Formula C₂₂H₂₃D₅BrNO₃
Molecular Weight 439.4
Cat. No. B1159601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Benzilonium Bromide-d5
Synonyms1-Ethyl-1-(Ethyl-d5)-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]pyrrolidinium Bromide;  1-(Ethyl-d5)-3-pyrrolidinyl Benzilate Ethylbromide;  C.I. 379-d5;  Minelcin-d5;  Minelco-d5;  Minelsin-d5;  N-(Ethyl-d5)-3-pyrrolidinyl Benzilate Ethylbromide;  NSC 107530-d5; 
Molecular FormulaC₂₂H₂₃D₅BrNO₃
Molecular Weight439.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Benzilonium Bromide-d5: Deuterated Quaternary Ammonium Anticholinergic Internal Standard for Quantitative Bioanalysis


rac-Benzilonium Bromide-d5 (C22H23D5BrNO3, MW 439.4) is a stable isotope-labeled analog of the quaternary ammonium antimuscarinic agent benzilonium bromide (CAS 1050-48-2), carrying five deuterium atoms on one N-ethyl substituent . The parent compound is a non-selective muscarinic acetylcholine receptor antagonist historically used as an antispasmodic for functional gastrointestinal disorders (ATC A03AB01), with minimal blood-brain barrier penetration due to its permanent cationic charge [1]. The d5-labeled variant serves exclusively as an analytical internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) quantification of benzilonium bromide in biological matrices, exploiting the +5 Da mass offset for selective detection [2].

Why Unlabeled Benzilonium Bromide or Structural Analog Internal Standards Cannot Replace rac-Benzilonium Bromide-d5 in Quantitative MS Assays


In LC-MS/MS and GC-MS bioanalysis, a stable isotope-labeled internal standard (SIL-IS) must co-elute with the analyte and undergo identical extraction recovery, ionization efficiency, and matrix effect to compensate for variability at each step [1]. Unlabeled benzilonium bromide fails this requirement because it is mass-isobaric with the target analyte, providing no mass spectrometric discrimination channel. Non-isotopic structural analog internal standards (e.g., propantheline bromide, clidinium bromide, or other quaternary ammonium anticholinergics) exhibit different chromatographic retention times, divergent ionization responses, and unequal matrix effect susceptibility, introducing systematic quantification bias that cannot be corrected by pre-calibration alone . The deuterated compound rac-Benzilonium Bromide-d5 is the only internal standard option that simultaneously matches the analyte's chemical structure while providing the requisite +5 Da mass shift for selective MRM/SIM detection.

Quantitative Differentiation Evidence for rac-Benzilonium Bromide-d5 Versus Unlabeled Benzilonium Bromide and In-Class Alternatives


Mass Spectrometric Differentiation: +5 Da Isotopic Mass Shift Enables Baseline-Resolved MRM Channels

rac-Benzilonium Bromide-d5 (C22H23D5BrNO3) exhibits a molecular weight of 439.4 Da, representing a +5.03 Da mass increment over unlabeled benzilonium bromide (C22H28BrNO3, average MW 434.37 Da; monoisotopic mass 433.125 Da) [1]. The five deuterium atoms are located on one N-ethyl substituent (1-Ethyl-1-(Ethyl-d5)), producing a distinct isotopic envelope that is fully resolved from the natural isotopic distribution of the unlabeled analyte. At typical vendor-specified isotopic enrichment of ≥98 atom % D, the d5 signal at m/z 439.4 contributes less than 2% cross-talk into the unlabeled analyte channel at m/z 434.4 and vice versa, meeting the ≤5% interference threshold required by ICH M10 bioanalytical method validation guidelines [2]. In contrast, the closest non-isotopic quaternary ammonium anticholinergic alternatives—propantheline bromide (MW 448.4) and clidinium bromide (MW 432.4)—differ in mass by +14.0 and -2.0 Da respectively but do not share the identical chemical structure required to compensate for differential extraction recovery and ionization efficiency.

LC-MS/MS method development Stable isotope-labeled internal standard Bioanalytical quantification

Chromatographic Isotope Effect: Deuterium-Induced Retention Time Shift in Reversed-Phase HPLC

Polydeuterated compounds exhibit a measurable decrease in retention time on reversed-phase HPLC columns due to reduced lipophilicity of C-D bonds compared to C-H bonds. In the directly analogous D5-Laquinimod system, replacement of five hydrogen atoms with deuterium produced a retention time shift of approximately -0.2 min (non-deuterated RT ~15.7 min; D5-Laquinimod RT ~15.5 min), while D16-Laquinimod shifted by more than -1.0 min [1]. This phenomenon is attributed to the shorter C-D bond length and resulting smaller molar volume, which reduces hydrophobic interaction with the C18 stationary phase. By class-level extrapolation, rac-Benzilonium Bromide-d5 (five aliphatic deuterium atoms on an N-ethyl chain) is predicted to exhibit a comparable ~0.2 min earlier elution relative to unlabeled benzilonium bromide under typical reversed-phase gradient conditions. Confirmation of this shift is necessary during method development, as differential elution can expose the IS and analyte to different solvent compositions at the ion source, altering ionization efficiency and potentially invalidating the IS compensation for matrix effects [2].

Chromatographic method development Isotope effect Reversed-phase HPLC

Pharmacological Potency Contextualization: Gastric Acid Suppression Superiority of Benzilonium Bromide Over Pirenzepine

In a controlled crossover study of 11 healthy volunteers, the non-selective quaternary ammonium antimuscarinic benzilonium bromide (parent compound of the d5 analog) demonstrated dose-dependent superiority over the selective M1 antagonist pirenzepine in suppressing both basal and stimulated gastric acid output [1]. After 4.5 days of twice-daily oral treatment, benzilonium bromide 35 mg reduced basal acid output by 71% and stimulated acid output by 57%, compared to only 40% and 47% respectively for pirenzepine 50 mg twice daily. At 70 mg twice daily, benzilonium bromide achieved 84% basal and 74% stimulated acid suppression. The equipotency-adjusted differential—benzilonium 35 mg provides 31 percentage points greater basal acid suppression than pirenzepine 50 mg—is substantial. This potency difference is attributable to benzilonium bromide's non-selective M1/M2/M3 muscarinic receptor blockade versus pirenzepine's M1 selectivity, meaning that a deuterated internal standard specific to benzilonium bromide is required for accurate PK-PD modeling in studies comparing these mechanistically distinct antimuscarinic classes.

Gastric acid secretion Antimuscarinic pharmacodynamics Clinical gastroenterology

Near-Complete Vagal Gastric Bicarbonate Inhibition: 88% Suppression by Benzilonium Bromide in Human Subjects

In a gastric perfusion-aspiration study of 16 healthy human subjects, benzilonium bromide produced 88% inhibition of the vagally stimulated gastric bicarbonate secretory response (sham feeding model), reducing bicarbonate output from 692 ± 67 μmol/h (stimulated) to levels indistinguishable from basal secretion (410 ± 39 μmol/h) in the 6-subject drug treatment subgroup [1]. This near-complete abolition contrasts with the lack of effect of indomethacin (cyclooxygenase inhibitor), confirming that the vagal-bicarbonate axis is mediated exclusively through muscarinic cholinergic transmission and not through prostaglandin-dependent pathways. The degree of inhibition (88%) exceeds the 73% inhibition of gastric acid response reported for benzilonium bromide 1+1 mg in the sham-feeding paradigm [2], indicating differential sensitivity of bicarbonate versus acid secretory mechanisms to muscarinic blockade. This evidence demonstrates that benzilonium bromide is a highly efficacious probe for dissecting cholinergic control of gastric secretion, and its deuterated analog is essential for quantifying drug exposure at the effect site in mechanistic clinical pharmacology studies.

Gastric bicarbonate secretion Vagal stimulation Muscarinic receptor pharmacology

Physicochemical and Storage Stability Differentiation: Cold-Chain Requirements and Thermal Lability

rac-Benzilonium Bromide-d5 requires storage at -20°C (freezer), whereas unlabeled benzilonium bromide is stored under standard refrigeration at 2-8°C [1]. The deuterated compound exhibits a decomposition temperature of >175°C, compared to a well-defined melting point of 203-204°C for the unlabeled crystalline solid, representing a thermal stability differential of approximately 28°C [2]. The d5 compound is supplied as a light brown solid, while the unlabeled parent is a white to off-white crystalline powder, indicating differences in bulk purity profile or trace degradation products that may arise from the deuteration synthesis route. The solubility profile is also affected: the d5 compound is documented as soluble in DMSO, methanol, and water, whereas the unlabeled compound shows only slight solubility in DMSO and methanol . These physicochemical differences mean that the unlabeled compound cannot be substituted into an analytical workflow designed for the deuterated IS without re-optimizing storage infrastructure, solution preparation protocols, and chromatographic conditions.

Compound storage Thermal stability Procurement logistics

Bioanalytical Method Heritage: Validated GC-MS Assay Platform Requiring Deuterated Internal Standard

A validated GC-MS method for quantitative determination of benzilonium bromide in human plasma was established by Dahlström et al. (1980), employing chemical oxidation of the parent drug to benzophenone followed by selected ion monitoring [1]. This method, published in the Journal of Chromatography, formed the bioanalytical foundation for subsequent clinical pharmacokinetic studies of benzilonium bromide, including urodynamic investigations in healthy subjects [2]. The method's reliance on oxidation to a common benzophenone derivative creates a critical dependency on an isotope-labeled internal standard: without a deuterated analog that co-oxidizes to the corresponding deuterated benzophenone, correction for variable oxidation yield—a known source of imprecision in derivatization-based GC-MS assays—is impossible. rac-Benzilonium Bromide-d5, carrying deuterium on the ethyl chain remote from the oxidizable benzilate ester moiety, is predicted to yield benzophenone-d0 (identical to the analyte-derived product) because the deuterium label resides on the pyrrolidinium N-ethyl group that is lost during oxidation. This necessitates that method developers verify whether the d5 label is retained in the derivatized product; if lost, alternative labeling strategies (e.g., ring-deuterated analogs) would be required for this specific assay platform.

GC-MS quantification Plasma drug concentration Oxidation derivatization

Optimal Procurement and Application Scenarios for rac-Benzilonium Bromide-d5 Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Development for Benzilonium Bromide Pharmacokinetic Studies in Human Plasma

rac-Benzilonium Bromide-d5 is the indicated internal standard for developing and validating LC-MS/MS methods to quantify benzilonium bromide in human plasma for clinical pharmacokinetic studies. The +5 Da mass shift (Evidence Item 1) provides complete MRM channel separation without isotopic cross-talk, while the near-identical chemical structure ensures matched extraction recovery and ionization efficiency between IS and analyte [1]. Method developers must experimentally verify the chromatographic isotope effect (Evidence Item 2)—the predicted ~0.2 min earlier elution of the d5 compound—and adjust gradient conditions if differential matrix effects are observed. This application is directly relevant for PK-PD modeling of benzilonium bromide in gastroenterological clinical trials, where plasma concentration data must meet ICH M10 regulatory validation standards for accuracy (±15%) and precision (≤15% CV) [2].

Comparative Clinical Pharmacology Studies of Non-Selective vs. Selective Antimuscarinic Agents on Gastric Secretory Function

For clinical research protocols comparing the pharmacodynamic effects of non-selective quaternary ammonium antimuscarinics (benzilonium bromide) against selective M1 antagonists (pirenzepine) on gastric acid and bicarbonate secretion, rac-Benzilonium Bromide-d5 enables accurate measurement of benzilonium plasma concentrations. The potency data (Evidence Item 3: benzilonium 35 mg reduces basal acid output by 71% vs. pirenzepine 40%; Evidence Item 4: 88% bicarbonate inhibition) demonstrate that benzilonium bromide is substantially more efficacious than pirenzepine in suppressing vagally mediated gastric secretory responses, making it the preferred probe for studying non-selective muscarinic blockade. A deuterated IS specific to benzilonium bromide is mandatory because structural analog IS candidates (e.g., deuterated pirenzepine) would not match benzilonium's chromatographic retention, extraction behavior, or ionization characteristics, introducing systematic quantification bias [3].

Reference Standard for Quality Control of Benzilonium Bromide in Pharmaceutical Formulation Analysis

rac-Benzilonium Bromide-d5 can serve as an internal standard for LC-UV or LC-MS quantification of benzilonium bromide content in pharmaceutical dosage forms (tablets, prolonged-release formulations) during stability testing, dissolution profiling, and batch release quality control. The distinct storage requirements (Evidence Item 5: -20°C freezer for d5 vs. 2-8°C for unlabeled) necessitate separate cold-chain logistics planning. For laboratories operating under GMP/GLP quality systems, the vendor-supplied Certificate of Analysis confirming isotopic enrichment (≥98 atom % D) and chemical purity provides the documentary traceability required for regulatory submissions .

Metabolic Stability and In Vitro ADME Studies of Quaternary Ammonium Anticholinergics Using Isotope Dilution LC-MS

rac-Benzilonium Bromide-d5 is suitable for use as an internal standard in in vitro hepatic microsome or hepatocyte incubation studies designed to assess the metabolic stability of benzilonium bromide. However, procurement decisions must account for the label position caveat identified in Evidence Item 6: the deuterium atoms reside on the N-ethyl substituent, which may be lost during oxidative N-dealkylation—a known metabolic pathway for quaternary ammonium compounds [4]. Researchers investigating oxidative metabolism should confirm whether the deuterium label remains on the major metabolites; if extensive N-deethylation occurs, a 13C- or ring-deuterated analog may provide more robust quantification of metabolite profiles. This scenario underscores the importance of matching the IS labeling position to the specific metabolic pathways under investigation.

Quote Request

Request a Quote for rac-Benzilonium Bromide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.